An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine
An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, a heterocyclic compound built upon the privileged benzimidazole scaffold. Benzimidazoles are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delineates the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of the title compound. By combining the established biological relevance of the 2-aminobenzimidazole core with the specific steric and lipophilic contributions of an N-cyclopentyl substituent, this molecule emerges as a significant candidate for further investigation in drug discovery and development. The guide synthesizes theoretical data with established chemical principles to serve as a foundational resource for researchers, chemists, and drug development professionals.
Introduction
2.1 The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, an aromatic heterocycle formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological targets. The delocalized 10-π electron system and the presence of both hydrogen bond donors and acceptors confer a unique amphoteric character, making it a versatile building block for drug design.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antiviral (e.g., against HIV, influenza), antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][2]
2.2 Focus on 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine
1-Cyclopentyl-1H-1,3-benzodiazol-2-amine integrates three key structural motifs:
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The Benzimidazole Core: Provides the rigid, aromatic framework essential for target interaction.
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The 2-Amino Group: This exocyclic amine transforms the core into a cyclic guanidine moiety, a functional group known for its strong hydrogen bonding capabilities and basicity.[1]
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The N1-Cyclopentyl Group: This substituent significantly impacts the molecule's overall properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, its specific size and conformation introduce steric bulk that can be optimized for selective binding to protein active sites.
The combination of these features makes this compound a compelling subject for synthetic modification and biological evaluation.
Caption: Core structural components of the title compound.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The following data, derived from computational predictions, provides a baseline for experimental design.
Table 1: Physicochemical Properties of 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃ | PubChem[3] |
| Molecular Weight | 201.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 201.1266 Da | PubChem[3] |
| XlogP (Predicted) | 2.1 | PubChem[3] |
| Formal Charge | 0 | PubChem |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem |
| Hydrogen Bond Acceptors | 2 (from ring nitrogens) | PubChem |
| Predicted CCS ([M+H]⁺) | 142.8 Ų | PubChem[3] |
3.1 Predicted Spectroscopic Analysis
While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and related structures.[4][5]
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¹H NMR Spectroscopy: The spectrum is expected to show distinct regions. Aromatic protons on the benzimidazole ring would appear as multiplets in the δ 7.0-7.6 ppm range. The methine proton on the cyclopentyl ring attached to the nitrogen will likely be a multiplet at a downfield position (δ 4.5-5.0 ppm) due to the adjacent nitrogen. The remaining cyclopentyl methylene protons would produce complex multiplets between δ 1.5-2.5 ppm.[4] The exocyclic amine protons (-NH₂) would likely present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The spectrum would feature signals for the aromatic carbons (δ 110-145 ppm), with the two carbons fused to the imidazole ring appearing at the lower end of this range. The guanidinic carbon (C2) attached to the three nitrogen atoms is expected to have a characteristic downfield shift (δ ~160 ppm). The cyclopentyl carbons would resonate in the aliphatic region (δ 25-60 ppm).[4]
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the structure. A sharp to broad band in the 3100-3400 cm⁻¹ region would correspond to the N-H stretching of the amino group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the cyclopentyl group would be just below 3000 cm⁻¹. A strong absorption around 1640-1660 cm⁻¹ would be characteristic of the C=N stretching within the imidazole ring.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry should show a prominent protonated molecular ion ([M+H]⁺) at m/z 202.1339, consistent with the formula C₁₂H₁₆N₃⁺.[3]
Synthesis and Reactivity
4.1 Synthetic Pathways
The synthesis of 2-aminobenzimidazoles is well-established, offering several reliable routes to the target compound.[7][8] A highly versatile and common approach involves the N-alkylation of the parent 2-aminobenzimidazole, which is commercially available or easily prepared.
Caption: General workflow for the synthesis of the title compound.
Exemplary Protocol: N-Alkylation of 2-Aminobenzimidazole
This protocol describes a representative method for synthesizing the title compound.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzimidazole (1.0 eq) and a suitable base such as anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to the flask to suspend the solids.
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Alkylation: Add cyclopentyl bromide (1.1 eq) to the suspension.
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Reaction: Heat the mixture to 80-100 °C and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate of the crude product should form.
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Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-cyclopentyl-1H-1,3-benzodiazol-2-amine.
Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without hydrogen bonding to the nucleophilic nitrogen. The base deprotonates the N1-position of the benzimidazole ring, creating a more potent nucleophile to attack the electrophilic carbon of cyclopentyl bromide.
4.2 Chemical Reactivity
The reactivity of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine is governed by the interplay of its three main components.
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. PubChemLite - 1-cyclopentyl-1h-1,3-benzodiazol-2-amine (C12H15N3) [pubchemlite.lcsb.uni.lu]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
